1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropylmethyl group attached to a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the cyclopropyl group imparts unique chemical properties to the molecule, making it a valuable subject for various scientific studies.
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl ketone with hydrazine hydrate can lead to the formation of the desired pyridazine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can occur at the cyclopropylmethyl group or the pyridazine ring, leading to a variety of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development. In medicine, it may be explored for its therapeutic potential in treating various diseases.
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects .
For example, it may inhibit the activity of certain kinases or proteases, which are involved in signaling pathways and cellular processes. By modulating these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as cyclopropyl-containing peptides and other pyridazine derivatives . These compounds share some structural similarities but differ in their chemical properties and biological activities.
Cyclopropyl-containing peptides: These compounds contain a cyclopropyl group, similar to this compound, but are typically larger and more complex. They may have different biological activities and applications.
Pyridazine derivatives: These compounds share the pyridazine ring structure but may have different substituents. The presence of different functional groups can lead to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the cyclopropylmethyl group and the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-4-3-7(9(13)14)10-11(8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCZNZIBSQBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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